3-Methoxybenzo[d]isothiazole 1,1-dioxide - 18712-14-6

3-Methoxybenzo[d]isothiazole 1,1-dioxide

Catalog Number: EVT-370790
CAS Number: 18712-14-6
Molecular Formula: C8H7NO3S
Molecular Weight: 197.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Methoxy-1,2-benzothiazole 1,1-dioxide, also known as 3-Methoxybenzisothiazole-S,S-dioxide or 3-Methoxybenzo[d]isothiazole 1,1-dioxide, is a chemical compound with the molecular formula C8H7NO3S . It has a molecular weight of 197.21 .

Molecular Structure Analysis

The 3-Methoxy-1,2-benzothiazole 1,1-dioxide molecule contains a total of 21 bonds. There are 14 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ether (aliphatic), and 1 sulfone .

Synthesis Analysis

While the provided abstracts don't delve into specific synthesis procedures for MBID, they imply its preparation likely involves reacting a saccharin derivative with a methylating agent to introduce the methoxy group at the 3-position of the benzisothiazole ring system. []

Molecular Structure Analysis

MBID exhibits a planar benzisothiazole ring system with a methoxy group substituted at the 3-position. [, , ] A key structural feature is the hypervalent sulfur atom double-bonded to two oxygen atoms (S=O bonds). Computational studies using methods like HF, DFT/B3LYP, and MP2 with various basis sets have been employed to accurately describe the geometry and bonding in MBID. These studies revealed the C-O bonds within the methoxy group display distinct bond lengths, with the (N=)C-O bond being notably shorter (1.320 Å) than the (H3)C-O bond (1.442 Å). This difference is attributed to the influence of the neighboring nitrogen atom. Additionally, the C-O-C angle within the methoxy group is approximately 117°, suggesting sp hybridization of the central oxygen atom. []

Chemical Reactions Analysis

MBID is known for its high reactivity, particularly undergoing a thermal [1,3 0]-isomerization through a Chapman-type rearrangement. [, , ] This rearrangement involves the migration of the methyl group from the oxygen to the nitrogen atom within the benzisothiazole ring, resulting in the formation of a new isomer. [] Additionally, MBID can participate in reactions typical of ethers, such as cleavage of the C-O bond under specific conditions.

Applications
  • Model Compound for Theoretical Studies: The presence of hypervalent sulfur and its unique bonding situation makes MBID a valuable model compound for evaluating the accuracy and effectiveness of different computational chemistry methods and basis sets in predicting molecular geometries and vibrational frequencies. []
Future Directions
  • Solid-State Studies: Considering the observation of the Chapman rearrangement in the solid state, [] exploring the influence of crystal packing and intermolecular interactions on this transformation could be an intriguing avenue for future research.

Saccharin (1,2-Benzisothiazol-3(2H)-one 1,1-dioxide)

Relevance: Saccharin shares the core benzisothiazole 1,1-dioxide structure with 3-Methoxy-1,2-benzothiazole 1,1-dioxide. The key difference lies in the substituent at the 3-position, with saccharin having a carbonyl group forming a cyclic imide, while the target compound has a methoxy group. This structural similarity makes saccharin and its derivatives relevant for understanding the computational description and reactivity of compounds containing the benzisothiazole 1,1-dioxide moiety, including 3-Methoxy-1,2-benzothiazole 1,1-dioxide. []

3-(Propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide

Relevance: The structural similarity lies in the shared benzisothiazole 1,1-dioxide core and the presence of an alkoxy group at the 3-position. While 3-Methoxy-1,2-benzothiazole 1,1-dioxide possesses a methoxy group, this compound features a larger isopropoxy substituent. This comparison allows for studying the impact of different alkoxy groups on the overall molecular structure and properties of these compounds. []

2-(9-(2-Piperidinoethoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yloxymethyl)-4-(1-methylethyl)-6-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (SSR69071)

Compound Description: SSR69071 is a potent and orally active elastase inhibitor. Studies show its potential in treating diseases related to elastase imbalance, including chronic obstructive pulmonary disease, asthma, and chronic inflammatory diseases. []

Relevance: SSR69071 contains the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core structure, similar to 3-Methoxy-1,2-benzothiazole 1,1-dioxide. The presence of this shared motif, despite additional complexities in SSR69071's structure, suggests a potential link in their chemical properties and reactivity. Further research could explore if SSR69071's biological activities are shared or influenced by the presence of this specific structural element. []

4-Methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide sodium salt (4-Methoxysaccharin)

Relevance: As a saccharin derivative, it shares the benzisothiazol-3(2H)-one 1,1-dioxide core structure with 3-Methoxy-1,2-benzothiazole 1,1-dioxide. The key distinction lies in the position of the methoxy substituent. In 4-Methoxysaccharin, the methoxy group is located at the 4-position of the benzene ring, while in 3-Methoxy-1,2-benzothiazole 1,1-dioxide, it is attached to the 3-position of the isothiazole ring. Despite this difference, the shared core structure and presence of a methoxy group make it a relevant compound for comparison and understanding structure-activity relationships. []

5-Nitro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide sodium salt (5-Nitrosaccharin)

Relevance: This compound is structurally related to 3-Methoxy-1,2-benzothiazole 1,1-dioxide due to the common benzisothiazol-3(2H)-one 1,1-dioxide core. The distinction lies in the nitro group at the 5-position of the benzene ring in 5-Nitrosaccharin, as opposed to a methoxy group in the target compound. Studying these variations in substituents can contribute to a deeper understanding of their effects on the properties and potential biological activities of these compounds. []

6-Nitro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide sodium salt (6-Nitrosaccharin)

Relevance: This compound shares the benzisothiazol-3(2H)-one 1,1-dioxide core with 3-Methoxy-1,2-benzothiazole 1,1-dioxide. The key difference is the nitro group at the 6-position of the benzene ring in 6-Nitrosaccharin. This comparison highlights the structural diversity within the saccharin family and allows for investigating the effects of different substituent positions on the properties of these compounds. []

Properties

CAS Number

18712-14-6

Product Name

3-Methoxybenzo[d]isothiazole 1,1-dioxide

IUPAC Name

3-methoxy-1,2-benzothiazole 1,1-dioxide

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

InChI

InChI=1S/C8H7NO3S/c1-12-8-6-4-2-3-5-7(6)13(10,11)9-8/h2-5H,1H3

InChI Key

LGFRHWQFYVQIFJ-UHFFFAOYSA-N

SMILES

COC1=NS(=O)(=O)C2=CC=CC=C21

Canonical SMILES

COC1=NS(=O)(=O)C2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.